2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1824348-29-9
VCID: VC12003584
InChI: InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-6-4-5-10(7-13(17)18)12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers

CAS No.: 1824348-29-9

Cat. No.: VC12003584

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers - 1824348-29-9

Specification

CAS No. 1824348-29-9
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl]acetic acid
Standard InChI InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-6-4-5-10(7-13(17)18)12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)
Standard InChI Key JRNSBMLUBXVBQS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O

Introduction

2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid is an organic compound that belongs to the class of amino acid derivatives. It features a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to shield amine functionalities during reactions. This compound is notable for its structural complexity and the presence of diastereomers, which are stereoisomers that are not mirror images of each other.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the octahydroisoindole core through cyclization reactions.

  • Functionalization steps to introduce the carboxylic acid group and tert-butoxycarbonyl group.

Key reaction parameters include:

  • Temperature: Controlled to prevent side reactions.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

  • Catalysts: Acid or base catalysts to drive specific reaction steps.

Diastereomeric Mixture

Diastereomers differ in physical properties such as melting points, solubility, and chromatographic behavior, making their separation feasible through techniques like column chromatography or crystallization. These differences are critical for applications where specific stereochemistry is required.

Applications

This compound is primarily used in:

  • Synthetic Chemistry: As an intermediate in the preparation of complex molecules.

  • Pharmaceutical Research: The Boc-protecting group facilitates selective reactions, making it valuable for synthesizing biologically active compounds.

  • Biochemical Studies: Investigating interactions with enzymes or receptors due to its amino acid derivative nature.

Safety and Handling

While specific safety data may vary, general precautions include:

  • Avoiding inhalation or skin contact due to potential irritant effects.

  • Storing in a cool, dry place away from incompatible substances like strong acids or bases.

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